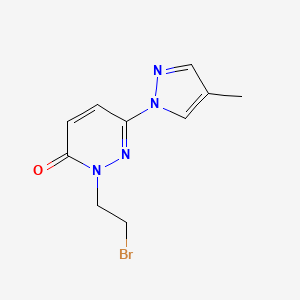
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H11BrN4O and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a member of a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a dihydropyridazine core with a bromoethyl and pyrazole substituent. The presence of bromine may contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown efficacy against bacterial strains.
- Antitumor Activity : Compounds with dihydropyridazine frameworks are being studied for their potential anticancer properties.
- Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results indicated that compounds with similar functional groups exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Studies
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar dihydropyridazine structure showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of pyrazole derivatives. In one study, a structurally analogous compound reduced the production of pro-inflammatory cytokines in activated macrophages .
Case Study 1: Antitumor Efficacy
A recent investigation focused on the antitumor effects of a structurally similar compound on human prostate cancer cells. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of various bromo-substituted pyrazoles against Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents, suggesting their potential as alternative treatments .
Data Summary
| Activity Type | Compound | IC50/MIC | Cell Line/Organism |
|---|---|---|---|
| Antimicrobial | 2-Bromoethyl-Pyrazole Derivative | 10 µg/mL | Staphylococcus aureus |
| Antitumor | Dihydropyridazine Analog | 5 µM | Prostate Cancer Cells |
| Anti-inflammatory | Pyrazole Derivative | Not specified | Macrophage Cell Line |
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-8-6-12-15(7-8)9-2-3-10(16)14(13-9)5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRCIIYQAYWUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















